N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is a synthetic compound of interest due to its unique molecular structure and potential applications in various scientific fields. This compound consists of an oxadiazole ring linked to a benzo[d]thiazole ring, with additional functional groups that enhance its chemical versatility and biological activity.
Mechanism of Action
Target of Action
The compound, also known as N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide, is a derivative of thiazole and sulfonamide . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs Thiazole derivatives have been known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various targets to exert their effects . For instance, they can inhibit the activity of certain enzymes, modulate the function of receptors, or interfere with the synthesis of essential biomolecules .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways depending on their targets . For instance, they can interfere with the synthesis of essential biomolecules, modulate signal transduction pathways, or inhibit the activity of certain enzymes .
Pharmacokinetics
The solubility of a compound in water and other solvents can influence its bioavailability . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been known to exert various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves the condensation of 3-(methylsulfonyl)benzohydrazide with 2-isothiocyanatobenzo[d]thiazole under acidic or basic conditions. This reaction forms the oxadiazole ring, a key feature of the compound.
Step 1: : Preparation of 3-(methylsulfonyl)benzohydrazide from 3-(methylsulfonyl)benzaldehyde.
Step 2: : Reaction of 3-(methylsulfonyl)benzohydrazide with 2-isothiocyanatobenzo[d]thiazole.
Step 3: : Formation of the oxadiazole ring through cyclization reactions.
Industrial Production Methods
For large-scale production, optimizing reaction conditions such as temperature, solvent, and catalysts is crucial. Industrial methods often employ flow chemistry techniques to enhance efficiency and yield while minimizing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: : Typically facilitated by agents like potassium permanganate or hydrogen peroxide.
Reduction: : Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions involving compounds like halides and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituting Reagents: : Halides, nucleophiles.
Major Products
The major products depend on the specific reaction conditions but often include derivatives with altered functional groups, which can further expand the compound's application scope.
Scientific Research Applications
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide has diverse applications in scientific research:
Chemistry
As a Building Block: : Used in the synthesis of more complex molecules for material science applications.
Catalyst Development: : Its structure aids in the design of novel catalysts for organic transformations.
Biology
Biochemical Probes: : Used to study enzyme interactions and binding sites due to its specific functional groups.
Fluorescent Tags: : Employed in imaging techniques to visualize biological processes.
Medicine
Drug Development: : Potential candidate for anticancer, antibacterial, and antiviral agents.
Therapeutic Research: : Investigated for its role in modulating biochemical pathways relevant to various diseases.
Industry
Material Science: : Used in the development of new materials with specific electronic and optical properties.
Chemical Sensors: : Incorporated in sensor technology for the detection of environmental and biological analytes.
Comparison with Similar Compounds
Unique Features
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is distinguished by its dual-ring structure and the presence of both sulfonyl and carboxamide groups, which enhance its reactivity and binding affinity.
Similar Compounds
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide: : Similar structure but lacks the thiazole ring.
N-(5-(3-(methylsulfonyl)phenyl)-1,2,4-oxadiazol-3-yl)benzo[d]thiazole-6-carboxamide: : Variant with a different oxadiazole ring configuration.
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-6-carboxamide: : Thiadiazole ring instead of oxadiazole.
The compound's unique structure grants it specific properties and applications that differentiate it from similar molecules.
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Properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4S2/c1-27(23,24)12-4-2-3-11(7-12)16-20-21-17(25-16)19-15(22)10-5-6-13-14(8-10)26-9-18-13/h2-9H,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDFYJWTDHVRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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